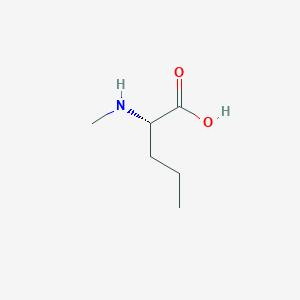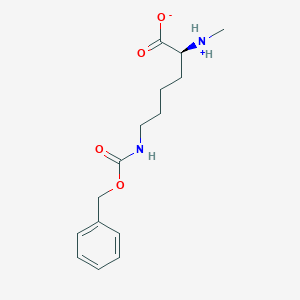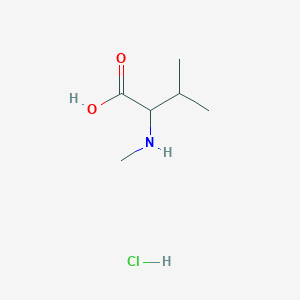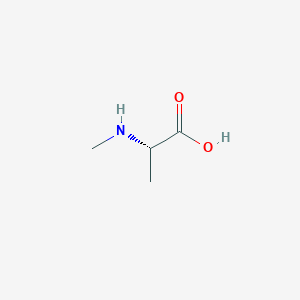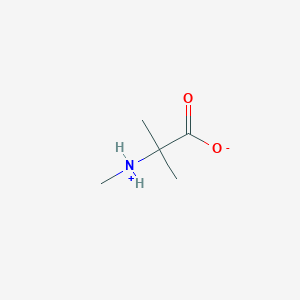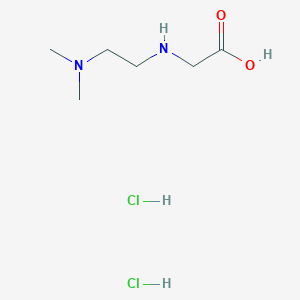
L-甲状腺素
描述
L-thyronine, also known as Levothyroxine, is a synthetic form of the thyroid hormone thyroxine (T4). It is used primarily to treat hypothyroidism, a condition where the thyroid gland is no longer able to produce sufficient quantities of the thyroid hormones T4 and T3 . It is also used to treat other types of thyroid disorders such as thyroid cancer .
Synthesis Analysis
The major product generated within the thyroid as precursor is 3,5,3′,5′-tetraiodo- l -thyronine (T4), which is formed at three so-called “hormonogenic sites” on thyroglobulin polypeptide chain . T4 is considered a precursor of the active hormone, although it possesses some biological activities .Molecular Structure Analysis
The essential molecular structure of L-thyronine comprises two iodinated benzene rings connected by ether linkage . T4 is the major hormone secreted from the thyroid gland, whereas the other hormones are mainly generated by the deiodination of T4 in extrathyroidal tissues .Chemical Reactions Analysis
Thyroid hormones are a diverse group of biologically active compounds and include thyroxine (T4), 3,3’, 5 . Many biochemical pathways, such as sulfation, deiodination, decarboxylation, deamination, and N-acetylation are involved in the formation of naturally occurring compounds, defined metabolites or derivatives .科学研究应用
甲状腺激素、线粒体生物能量和脂质处理
甲状腺激素,包括L-甲状腺素衍生物,在调节线粒体功能和脂质代谢方面发挥重要作用。研究表明,甲状腺激素的天然代谢产物和合成类似物可以通过靶向线粒体解偶联和脂质处理机制改善动脉粥样硬化、肥胖和心血管疾病等疾病。这些发现表明,甲状腺激素可能具有超越传统激素替代疗法的潜在治疗应用 (Cioffi, Lanni, & Goglia, 2010)。
甲状腺激素受体在整合素αvβ3上的临床意义
最近的发现揭示了甲状腺激素受体在整合素αvβ3上的作用,揭示了其对癌症患者生存率的影响。L-甲状腺素(T4)和三碘甲状腺素(T3)通过该受体的差异作用表明,调节甲状腺激素水平可能改善癌症患者的预后,突显了癌症治疗的新方法 (Hercbergs, 2019)。
甲状腺激素代谢和硫酸化
硫酸化在甲状腺激素代谢中起着关键作用,影响其激活和失活。这一过程影响甲状腺激素的可用性和功能,为了解细胞水平上调节甲状腺激素活性提供了见解 (Visser, 1994)。
甲状腺激素的非基因组作用
甲状腺激素,特别是T3,可以快速刺激某些细胞活动,无需基因转录,例如在肺泡上皮细胞中激活磷脂酰肌醇3-激酶途径。这些甲状腺激素的非基因组作用暗示了生理调节的额外层面和潜在治疗靶点 (Bhargava, Lei, Mariash, & Ingbar, 2007)。
抑郁症的激素治疗
甲状腺激素,特别是T3,已被用于增强抗抑郁治疗的疗效,基于它们与神经递质系统的相互作用和对情绪调节的影响。这种应用展示了甲状腺激素在大脑功能和心理健康方面的更广泛影响,超越了它们传统的代谢作用 (Cooper & Lerer, 2010)。
作用机制
Target of Action
L-Thyronine, also known as Levothyroxine, is a synthetic form of thyroxine (T4), a major endogenous hormone secreted by the thyroid gland . The primary targets of L-Thyronine are the thyroid hormone receptors (TRs) found in nearly every cell of the body . These receptors play a crucial role in the regulation of metabolism, growth, and development .
Mode of Action
L-Thyronine interacts with its targets, the TRs, through both genomic and non-genomic actions . In the genomic pathway, L-Thyronine binds to nuclear TRs, leading to the transcriptional modulation of specific genes . This results in a variety of physiological effects, including the regulation of metabolism and development . In the non-genomic pathway, L-Thyronine binds to a plasma membrane receptor integrin aVb3, leading to downstream effects such as the activation of mitogen-activated protein kinase (MAPK; ERK1/2) and subsequent effects on cellular/nuclear events including angiogenesis and tumor cell proliferation .
Biochemical Pathways
L-Thyronine affects several biochemical pathways. It is converted into its active metabolite, triiodothyronine (T3), through deiodination . This process involves various biochemical pathways such as sulfation, deiodination, decarboxylation, deamination, and N-acetylation . T3 then exerts the majority of the physiological effects of the thyroid hormones .
Pharmacokinetics
The bioavailability of L-Thyronine is about 70-80% following an oral dose, with absorption occurring mainly in the ileum and jejunum . Maximum plasma concentrations of L-Thyronine are achieved about 3 hours after an oral dose . The long terminal half-life of orally administered L-Thyronine, about 7.5 days, is consistent with once-daily dosing .
Result of Action
The action of L-Thyronine results in the reversal of many metabolic disturbances associated with hypothyroidism, including resetting of reduced energy expenditure and metabolic rate, correction of dyslipidemia, improvement in insulin sensitivity and glycemic control, and reversal of a pro-inflammatory and procoagulant state . It also leads to the eventual correction of mood disturbances .
Action Environment
The action, efficacy, and stability of L-Thyronine can be influenced by various environmental factors. For instance, several medical conditions, especially those affecting the gut, and a number of drugs, supplements, or foodstuffs can reduce the absorption and absolute bioavailability of L-Thyronine, or can alter the secretion of Thyroid Stimulating Hormone (TSH), with detrimental consequences for long-term control of thyroid function .
安全和危害
未来方向
Levothyroxine is typically used to treat hypothyroidism, and is the treatment of choice for people with hypothyroidism who often require lifelong thyroid hormone therapy . It may also be used to treat goiter via its ability to lower thyroid-stimulating hormone (TSH), which is considered goiter-inducing .
属性
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c16-14(15(18)19)9-10-1-5-12(6-2-10)20-13-7-3-11(17)4-8-13/h1-8,14,17H,9,16H2,(H,18,19)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCIOUWDFWQUBT-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318222 | |
| Record name | L-Thyronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-Thyronine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000667 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
L-thyronine | |
CAS RN |
1596-67-4 | |
| Record name | L-Thyronine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1596-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thyronine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001596674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Thyronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(4-hydroxyphenyl)-L-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THYRONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4QN8G00CV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Thyronine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000667 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
255 °C | |
| Record name | L-Thyronine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000667 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



